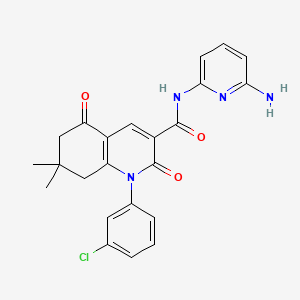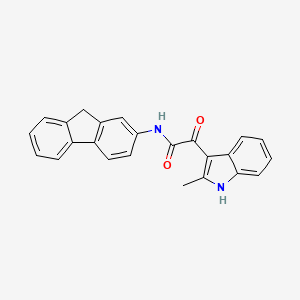![molecular formula C12H16N2O2 B11494819 3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B11494819.png)
3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol is an organic compound that belongs to the class of catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes a piperidine ring attached to the benzene ring through an imine linkage. The presence of both hydroxyl and imine groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol typically involves the condensation of 3-formylcatechol with piperidine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the electron-donating effects of the hydroxyl groups on the benzene ring.
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating effects of the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-[(piperidin-1-yl)methyl]benzene-1,2-diol.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the hydroxyl groups can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the imine and piperidine groups, making it less versatile in terms of chemical reactivity.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups in the meta position, leading to different chemical properties.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in the para position, affecting its redox behavior.
Uniqueness
3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol is unique due to the presence of both imine and piperidine groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions with biological targets compared to its simpler analogs.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[(E)-piperidin-1-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H16N2O2/c15-11-6-4-5-10(12(11)16)9-13-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8H2/b13-9+ |
InChI Key |
FSGFSLJXMWANGU-UKTHLTGXSA-N |
Isomeric SMILES |
C1CCN(CC1)/N=C/C2=C(C(=CC=C2)O)O |
Canonical SMILES |
C1CCN(CC1)N=CC2=C(C(=CC=C2)O)O |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


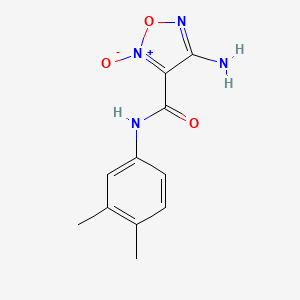
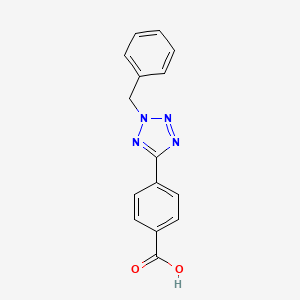
![4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11494746.png)
![(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11494754.png)
![ethyl {3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11494771.png)
![11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11494780.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B11494792.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11494800.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B11494801.png)
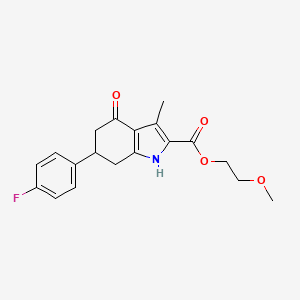
![4-cyano-3-methyl-N-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11494814.png)
